molecular formula C18H15F3N2O3 B2710629 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 922127-69-3

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2710629
CAS No.: 922127-69-3
M. Wt: 364.324
InChI Key: DOCLCHLDJJXIFO-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a benzoxazepine derivative featuring a seven-membered heterocyclic ring fused to a benzene moiety. The compound is characterized by a 2-(trifluoromethyl)benzamide substituent at the 7-position of the benzoxazepine core. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-23-8-9-26-15-7-6-11(10-13(15)17(23)25)22-16(24)12-4-2-3-5-14(12)18(19,20)21/h2-7,10H,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCLCHLDJJXIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring and the introduction of the trifluoromethyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazepine ring or the benzamide group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Parameter Target Compound 3-Methoxy Analog () Benzothiadiazole Analog ()
Molecular Formula C₁₈H₁₅F₃N₂O₃ (inferred) C₁₈H₁₈N₂O₄ C₁₇H₁₄N₄O₃S
Molecular Weight ~370.3 (estimated) 326.35 354.38
Key Substituents -CF₃ at benzamide position -OCH₃ at benzamide position Benzothiadiazole-5-carboxamide
Core Structure 1,4-Benzoxazepine with amide linkage 1,4-Benzoxazepine with amide linkage 1,4-Benzoxazepine with heterocyclic (benzothiadiazole) linkage
Spectral Features (IR) Expected C=O stretch (~1660–1680 cm⁻¹), absence of S-H (tautomer-dependent) Similar C=O stretch; OCH₃ vibrations (~2830–2980 cm⁻¹) S=O/C=S stretches (if applicable)

Substituent Effects on Physicochemical Properties

Trifluoromethyl (-CF₃) Group (Target Compound): Electron Effects: The -CF₃ group is strongly electron-withdrawing, reducing electron density on the benzamide ring. This enhances resistance to oxidative metabolism, improving metabolic stability .

Methoxy (-OCH₃) Group () :

  • Electron Effects : Electron-donating nature increases aromatic ring electron density, which may influence reactivity in electrophilic substitution reactions.
  • Solubility : The polar -OCH₃ group may improve aqueous solubility relative to -CF₃ analogs.

Tautomerism: Similar to triazole derivatives in , tautomeric equilibria (e.g., thione ↔ thiol) could influence reactivity and binding .

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the benzoxazepine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C18H17F3N2OC_{18}H_{17}F_3N_2O. Its structure features a benzoxazepine core with a trifluoromethyl substituent and an amide functional group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to affect pathways related to inflammation and cell proliferation.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological responses.
  • Ion Channel Interaction : The compound may interact with ion channels, affecting cellular excitability and neurotransmission.

Antitumor Activity

Recent studies have indicated that compounds within the benzoxazepine class exhibit significant antitumor properties. For instance:

  • A study demonstrated that benzoxazepines could suppress IL-17 release in human T-helper 17 cells, which is crucial for tumor progression and inflammation .
  • The compound's structure suggests potential activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several contexts:

  • Research indicates that it may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in models of chronic inflammatory diseases.

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the specific cell line tested.
  • In Vivo Models : Animal studies have demonstrated promising results regarding tumor growth inhibition and improved survival rates when treated with this compound compared to control groups.

Data Table of Biological Activity

Biological ActivityMethodologyObservationsReference
Antitumor ActivityIn vitro assaysSignificant cytotoxicity against cancer cell lines
Anti-inflammatory EffectCytokine assaysReduced levels of IL-17 and TNF-alpha
Enzyme InhibitionEnzyme assaysInhibition of specific kinases involved in cancer progression

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